molecular formula C21H12N2O6S2 B3002981 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 875286-49-0

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B3002981
M. Wt: 452.46
InChI Key: WRWJBYGDHPMUEQ-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H12N2O6S2 and its molecular weight is 452.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Leishmanial Activity

  • The compound's derivatives have shown promise in inhibiting the growth of Leishmania infantum, a parasite causing Leishmaniasis. Notably, one derivative demonstrated inhibition activity comparable to the reference drug SbCl3, highlighting its potential as an anti-leishmanial drug for veterinary use (Dias et al., 2015).

Anticancer and Antiangiogenic Properties

  • Thioxothiazolidin-4-one derivatives, closely related to the compound , have been synthesized and evaluated for anticancer and antiangiogenic effects. These derivatives showed significant reduction in tumor volume and cell number in mouse models, indicating potential as anticancer agents (Chandrappa et al., 2010).
  • In another study, similar derivatives exhibited moderate to strong antiproliferative activity in human leukemia cell lines, suggesting their effectiveness as anticancer agents (Chandrappa et al., 2009).

Potential in Diabetes Management

  • Derivatives of the compound have been explored for their hypoglycemic activity, acting on AMPK, a major target for antidiabetic drugs. This suggests their potential utility in diabetes management (Meltzer-Mats et al., 2013).

Antibiofilm and Antimicrobial Activity

  • Novel thiazolidiones, structurally similar to the compound, have shown significant antibiofilm and antibacterial activities against Staphylococcus epidermidis. This indicates their potential application in managing biofilm-associated infections (Pan et al., 2011).

properties

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O6S2/c24-20-19(31-21(30)22(20)12-5-7-17-18(9-12)28-11-27-17)10-13-6-8-16(29-13)14-3-1-2-4-15(14)23(25)26/h1-10H,11H2/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWJBYGDHPMUEQ-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

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